molecular formula C7H9BrClFN2 B1396544 (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 1240133-50-9

(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1396544
CAS No.: 1240133-50-9
M. Wt: 255.51 g/mol
InChI Key: VFTGWIAATSQRMV-PGMHMLKASA-N
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Description

®-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted pyridines. These compounds are often used in various fields of scientific research due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Fluorination: Introduction of a fluorine atom to the pyridine ring.

    Amination: Introduction of an amine group to the ethan-1-amine moiety.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.

    Reduction: Reduction reactions may target the bromine or fluorine substituents.

    Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of substituted pyridines on biological systems, including enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, ®-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride
  • ®-1-(5-Bromo-3-methylpyridin-2-yl)ethan-1-amine hydrochloride

Uniqueness

®-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine substituents on the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTGWIAATSQRMV-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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